molecular formula C12H13NO B13055350 4-Phenyl-3-azabicyclo[3.1.1]heptan-2-one

4-Phenyl-3-azabicyclo[3.1.1]heptan-2-one

Cat. No.: B13055350
M. Wt: 187.24 g/mol
InChI Key: KQRVMVSCKHJUBS-UHFFFAOYSA-N
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Description

4-Phenyl-3-azabicyclo[311]heptan-2-one is a bicyclic compound characterized by its unique structure, which includes a phenyl group attached to a three-membered azabicycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-3-azabicyclo[3.1.1]heptan-2-one typically involves the reduction of spirocyclic oxetanyl nitriles. This process can be catalyzed by various Lewis acids such as CoCl2, LiBF4, ZnCl2, BF3·Et2O, In(OTf)3, NaCl, AlCl3, FeCl3, and Al2O3 . The reaction conditions often require heating to facilitate the transformation.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-3-azabicyclo[3.1.1]heptan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Commonly employs reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Often utilizes halogenating agents or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Aromatase Inhibition
One of the prominent applications of 4-Phenyl-3-azabicyclo[3.1.1]heptan-2-one is its role as an aromatase inhibitor. Aromatase inhibitors are crucial in treating hormone-dependent tumors, particularly breast cancer. Research indicates that compounds related to this bicyclic structure exhibit enhanced activity in reducing enzyme activity compared to traditional aromatase inhibitors, making them valuable in oncology for managing estrogen-dependent conditions .

Dipeptidyl Peptidase-4 Inhibition
Recent studies have highlighted the compound's potential as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, which is vital for managing type 2 diabetes mellitus. The structure-activity relationship (SAR) models suggest that modifications to the bicyclic framework can lead to potent DPP-4 inhibitors, offering new avenues for diabetes treatment .

Drug Development

Novel Therapeutic Agents
The structural features of this compound allow for the synthesis of novel derivatives with enhanced pharmacological properties. For instance, derivatives have been synthesized that show promising results in preclinical models for conditions such as asthma and chronic pain management . These derivatives demonstrate significant efficacy in reducing airway eosinophilia and reversing neuropathic pain in animal models, indicating their potential as therapeutic agents.

Case Study: Allergic Asthma Model
In a specific study involving a mouse model of allergic asthma, a derivative of this compound was shown to reduce symptoms effectively. This highlights the compound's versatility and effectiveness in targeting respiratory conditions, further supporting its development as a therapeutic agent .

Cosmetic Applications

While primarily focused on medicinal uses, there is emerging interest in utilizing compounds like this compound in cosmetic formulations due to their potential skin benefits and bioactivity. The compound's ability to modulate biological pathways could be explored for anti-aging or skin-repairing formulations, although more research is needed to establish efficacy and safety profiles in cosmetic applications .

Mechanism of Action

The mechanism of action of 4-Phenyl-3-azabicyclo[3.1.1]heptan-2-one involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity. Detailed studies on its mechanism are ongoing to elucidate the exact pathways involved .

Comparison with Similar Compounds

  • 3-Azabicyclo[3.1.1]heptane
  • 2-Azabicyclo[2.2.1]heptane
  • 4-Phenyl-2-azabicyclo[2.2.1]heptane

Comparison: 4-Phenyl-3-azabicyclo[31Compared to other azabicyclic compounds, it offers distinct reactivity and binding characteristics, making it a valuable compound in various research domains .

Biological Activity

4-Phenyl-3-azabicyclo[3.1.1]heptan-2-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13NC_{12}H_{13}N, with a molecular weight of approximately 185.24 g/mol. The compound features a bicyclic structure that contributes to its unique pharmacological properties.

PropertyValue
Molecular FormulaC₁₂H₁₃N
Molecular Weight185.24 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Preliminary studies indicate that it may act as an antagonist at certain G-protein coupled receptors (GPCRs), specifically the P2Y14 receptor, which is involved in inflammatory processes and pain modulation .

Antinociceptive Activity

Research has demonstrated that derivatives of this compound exhibit significant antinociceptive properties in animal models. For instance, studies involving chronic neuropathic pain models have shown that these compounds can effectively reduce pain responses, suggesting their potential utility in pain management therapies .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In a study focused on asthma models, certain derivatives were found to reduce airway eosinophilia significantly, indicating their potential as therapeutic agents for inflammatory diseases .

Study 1: Antagonistic Effects on P2Y14 Receptor

In a study involving various analogs of this compound, researchers observed that specific modifications led to enhanced binding affinity to the P2Y14 receptor, with some compounds displaying IC50 values as low as 0.43 nM . This high affinity suggests a promising avenue for developing new medications targeting inflammatory conditions.

Study 2: Pain Modulation in Neuropathic Models

Another study evaluated the efficacy of a derivative in a chronic constriction injury (CCI) model, where it was shown to reverse neuropathic pain effectively when administered orally. The results indicated a dose-dependent response, highlighting the compound's potential as an analgesic agent .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

4-phenyl-3-azabicyclo[3.1.1]heptan-2-one

InChI

InChI=1S/C12H13NO/c14-12-10-6-9(7-10)11(13-12)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2,(H,13,14)

InChI Key

KQRVMVSCKHJUBS-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1C(=O)NC2C3=CC=CC=C3

Origin of Product

United States

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